Bombesin nonapeptide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

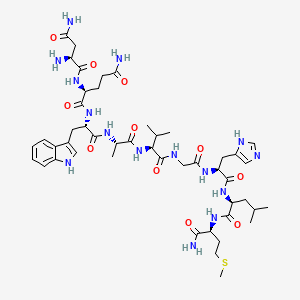

Bombesin nonapeptide, also known as this compound, is a useful research compound. Its molecular formula is C47H71N15O11S and its molecular weight is 1054.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Cancer Therapy Applications

2.1 Anticancer Properties

Bombesin nonapeptide has been recognized for its potential as an anticancer agent. It interacts with specific receptors that are overexpressed in various tumors, making it a target for cancer therapy:

- Receptor Targeting : BN(6-14) selectively binds to bombesin receptor subtypes (especially BB2), which are prevalent in prostate, breast, and lung cancers. This selectivity allows for targeted drug delivery and reduced toxicity to normal tissues .

- Hybrid Drug Development : Recent studies have explored hybrid compounds combining bombesin pharmacophores with other therapeutic agents. For instance, a hybrid drug incorporating BN(6-14) demonstrated enhanced cytotoxicity against prostate cancer cell lines while exhibiting lower toxicity in normal cells .

| Hybrid Compound | Target Cancer Type | Efficacy | Toxicity |

|---|---|---|---|

| RC-3096 | Prostate Cancer | High | Low |

| CPT-L2-BA3 | Non-Small Cell Lung Cancer | Moderate | Moderate |

2.2 In Vivo Studies

In vivo studies have shown that this compound can inhibit tumor growth and metastasis. For example, BN(6-14) has been tested in animal models where it significantly reduced tumor size and improved survival rates compared to control groups .

Gastrointestinal Applications

This compound also plays a crucial role in gastrointestinal physiology:

- Gastric Acid Secretion : BN(6-14) has been shown to stimulate gastric acid secretion when administered peripherally while inhibiting it when administered centrally, indicating its dual role depending on the route of administration .

- Potential Treatment for Gastrointestinal Disorders : Given its regulatory effects on gastric functions, BN(6-14) is being investigated for potential applications in treating conditions such as peptic ulcers and gastroesophageal reflux disease (GERD) .

Hybrid Drug Development

The development of hybrid drugs incorporating bombesin pharmacophores addresses the challenge of polytherapy:

- Combination Therapies : Hybrid compounds that integrate BN(6-14) with other therapeutic agents aim to enhance efficacy while minimizing side effects associated with traditional polytherapy approaches .

- Research Initiatives : Ongoing research focuses on synthesizing novel bombesin-based hybrids that exhibit improved pharmacokinetic properties and targeted delivery systems for more effective treatment options .

Future Directions and Research Opportunities

The exploration of this compound's applications is still evolving. Future research may focus on:

- Mechanistic Studies : Understanding the precise mechanisms through which BN(6-14) interacts with its receptors can lead to better-targeted therapies.

- Clinical Trials : More extensive clinical trials are necessary to validate the efficacy and safety of bombesin-based therapies in humans.

- Novel Formulations : Investigating new delivery systems such as nanoparticles or liposomes that can carry bombesin analogs directly to tumor sites.

Eigenschaften

CAS-Nummer |

55750-00-0 |

|---|---|

Molekularformel |

C47H71N15O11S |

Molekulargewicht |

1054.2 g/mol |

IUPAC-Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]pentanediamide |

InChI |

InChI=1S/C47H71N15O11S/c1-23(2)15-33(45(71)58-31(40(51)66)13-14-74-6)60-46(72)35(17-27-20-52-22-55-27)57-38(65)21-54-47(73)39(24(3)4)62-41(67)25(5)56-44(70)34(16-26-19-53-30-10-8-7-9-28(26)30)61-43(69)32(11-12-36(49)63)59-42(68)29(48)18-37(50)64/h7-10,19-20,22-25,29,31-35,39,53H,11-18,21,48H2,1-6H3,(H2,49,63)(H2,50,64)(H2,51,66)(H,52,55)(H,54,73)(H,56,70)(H,57,65)(H,58,71)(H,59,68)(H,60,72)(H,61,69)(H,62,67)/t25-,29-,31-,32-,33-,34-,35-,39-/m0/s1 |

InChI-Schlüssel |

XXFIWKDBCZWORZ-YQZUKWOLSA-N |

SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)N |

Isomerische SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)N |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)N |

Key on ui other cas no. |

55750-00-0 |

Sequenz |

NQWAVGHLM |

Synonyme |

ombesin 9 bombesin nonapeptide HCl of bombesin nonapeptide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.